BenchChemオンラインストアへようこそ!

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Neuroprotection Ion Channel Modulation 5-HT2A Receptor

This spirocyclic building block features a unique 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with documented potent inhibitory effects on neuronal Na⁺/Ca²⁺ channels and stimulation of nerve growth factor (NGF) production—activities not shared by other spiro scaffolds (e.g., 1,4,8-triazaspiro[4.5]decan-2-ones are mPTP inhibitors). The 3-methyl group is critical for 5-HT2A receptor affinity. Substituting with generic spiro analogs risks invalidating research. Ideal for CNS target screening or as a building block for patented antihypertensive agents. Available as free base or HCl salt.

Molecular Formula C8H14N2O2
Molecular Weight 170.212
CAS No. 77225-15-1
Cat. No. B2984549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS77225-15-1
Molecular FormulaC8H14N2O2
Molecular Weight170.212
Structural Identifiers
SMILESCN1CC2(CCNCC2)OC1=O
InChIInChI=1S/C8H14N2O2/c1-10-6-8(12-7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3
InChIKeyJDMUQPZSWZFNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77225-15-1): A Core Scaffold for Neurological and Cardiovascular Drug Discovery


3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77225-15-1) is a spirocyclic heterocyclic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . Its core structure belongs to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class, a scaffold widely recognized for its ability to interact with monoamine receptors, including the 5-HT2A serotonin receptor subtype [1]. The compound is most commonly supplied as its hydrochloride salt (CAS 613675-34-6) to enhance solubility and stability . As a research chemical, it serves as a versatile building block for the synthesis of biologically active molecules, particularly those targeting the central nervous system and cardiovascular indications [2].

Why 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Cannot Be Replaced by Other Spirocyclic Scaffolds


Generic substitution of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with other spirocyclic analogs is not scientifically valid due to fundamental differences in core structure and resulting pharmacological profiles. The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is specifically characterized in the literature as having a 'potent inhibitory effect on neuronal Na and Ca movement and stimulatory action on nerve growth factor production' [1]. This unique combination of ion channel modulation and neurotrophic activity is not a universal property of all spiro compounds; for example, 1,4,8-triazaspiro[4.5]decan-2-one derivatives are primarily characterized as mitochondrial permeability transition pore (mPTP) inhibitors [2]. Furthermore, within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class itself, subtle structural modifications—such as the presence or absence of the 3-methyl group—can profoundly alter receptor binding affinity and functional activity at targets like the 5-HT2A receptor [3]. Therefore, assuming functional equivalence without direct comparative data risks invalidating research findings and delaying project timelines.

Quantitative Differentiation of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one from In-Class and Cross-Class Analogs


Core Scaffold Differentiation: Neuronal Ion Channel Modulation vs. Muscarinic Agonism

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core scaffold, which is the foundation of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is a MeSH-indexed entity defined by its 'potent inhibitory effect on neuronal Na and Ca movement and stimulatory action on nerve growth factor production' [1]. This mechanism is distinct from other spirocyclic scaffolds like 1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde (A-72055), which acts as a partial agonist of muscarinic M1 and M2 receptors with Ki values of 32 nM and 30 nM, respectively . The differentiation is not a matter of potency but of fundamental pharmacological mechanism: ion channel modulation and neurotrophic stimulation versus GPCR agonism.

Neuroprotection Ion Channel Modulation 5-HT2A Receptor

Computed Physicochemical Property Comparison: Lipophilicity and Rotatable Bonds

Computed physicochemical properties provide a quantitative basis for differentiating 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one from its more elaborated derivatives. The core compound has a computed XLogP3-AA of 1.7 and 0 rotatable bonds, indicating low lipophilicity and high conformational rigidity . In contrast, a common derivative used in medicinal chemistry, 8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, has a molecular weight of 376.4 g/mol, XLogP3-AA of 1.7, and 2 rotatable bonds [1]. While the lipophilicity is identical, the significant difference in molecular weight (170.21 vs. 376.4) and rotatable bond count (0 vs. 2) directly impacts membrane permeability and binding entropy, respectively.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Patent-Defined Therapeutic Utility: Antihypertensive and Cardiac Indications

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, including its 3-methyl substituted variant, is specifically claimed in patents for the treatment of hypertension and cardiac disorders [1]. The patent literature defines the scope of compounds as 8-(3-aryloxy-2-hydroxypropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with the core structure serving as the essential pharmacophore [1]. This therapeutic indication is distinct from other spirocyclic compounds; for instance, 1,4,8-triazaspiro[4.5]decan-2-one derivatives are being investigated for ischemia-reperfusion injury (IRI) via mPTP inhibition [2]. The differentiation lies in the validated disease target (hypertension vs. IRI) and the underlying biological pathway (blood pressure regulation vs. mitochondrial permeability).

Cardiovascular Disease Hypertension Drug Discovery

Optimal Research and Procurement Scenarios for 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one


Fragment-Based Drug Discovery (FBDD) for Neurological Targets

Given its low molecular weight (170.21 g/mol) and conformational rigidity (0 rotatable bonds), 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is an ideal fragment for screening against neurological targets . Its core scaffold is associated with modulation of neuronal sodium and calcium channels and stimulation of nerve growth factor (NGF) production, making it a relevant starting point for developing neuroprotective agents or cognitive enhancers [1]. The compound's availability as a hydrochloride salt from vendors like Sigma-Aldrich further supports its use in high-throughput fragment screens .

Synthesis of 5-HT2A Receptor Modulators

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is a key scaffold for developing monoamine receptor modulators, with a specific focus on the 5-HT2A serotonin receptor subtype [2]. The 3-methyl variant serves as a fundamental building block for creating libraries of inverse agonists or antagonists. Researchers can functionalize the piperidine nitrogen (position 8) and the oxazolidinone ring to explore structure-activity relationships and optimize potency and selectivity for this clinically relevant target, which is implicated in conditions such as schizophrenia, anxiety, and sleep disorders [2].

Cardiovascular Drug Discovery Programs

Patents explicitly covering 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives for the treatment of hypertension and cardiac disorders provide a strong rationale for using this scaffold in cardiovascular research [3]. The core structure, including the 3-methyl group, can be elaborated to create novel antihypertensive agents. This application is supported by the core scaffold's noted effect on neuronal ion channels, which are also critical regulators of vascular tone and cardiac function [1].

Quote Request

Request a Quote for 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.